

Biological activity of 2-Amino-5,6-dichlorobenzothiazole derivatives

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Compound of Interest

Compound Name:	2-Amino-5,6-dichlorobenzothiazole
Cat. No.:	B1582228

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An In-Depth Technical Guide to the Biological Activity of **2-Amino-5,6-dichlorobenzothiazole** Derivatives

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. [1] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The introduction of dichloro-substituents at the 5 and 6 positions of the benzothiazole ring, creating the **2-amino-5,6-dichlorobenzothiazole** core, has been a strategic focus for enhancing potency and modulating activity. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of **2-amino-5,6-dichlorobenzothiazole** derivatives, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The 2-Amino-5,6-dichlorobenzothiazole Core: A Strategic Scaffold

The benzothiazole nucleus, a fusion of benzene and a thiazole ring, provides a rigid, bicyclic aromatic system that is amenable to chemical modification.[4] The 2-amino group, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of diverse functional

groups to explore chemical space and optimize pharmacological profiles.[2][3] The addition of electron-withdrawing chlorine atoms at the 5 and 6 positions significantly influences the electronic properties of the ring system, often enhancing the biological potency of the derivatives.[5] **2-Amino-5,6-dichlorobenzothiazole** itself is a key intermediate in the synthesis of novel antifungal, antitumor, and anti-infective agents.[6]

Caption: General structure of **2-Amino-5,6-dichlorobenzothiazole** and its derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant efficacy against a wide range of microbial pathogens, including drug-resistant strains.[7] The 5,6-dichloro substitution pattern is a key determinant of this activity.

Antibacterial Properties

These compounds are particularly potent against Gram-positive bacteria. N,N-disubstituted 2-aminobenzothiazoles have shown strong inhibitory activity against *Staphylococcus aureus*, including methicillin-resistant *S. aureus* (MRSA) strains.[5]

- Mechanism of Action: A primary mechanism for their antibacterial effect is the inhibition of DNA gyrase and topoisomerase IV, essential type II topoisomerases that control DNA topology during replication.[8] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the supercoiling and relaxation of DNA, leading to bacterial cell death.[8]
- Structure-Activity Relationship (SAR):
 - The presence of chlorine atoms on the benzothiazole ring is often crucial for potent activity. For instance, the removal of a chlorine atom can result in a 2- to 3-fold loss in activity against *S. aureus*.[5]
 - The nature of the substituent on the 2-amino group is critical. Specific moieties, such as an N-propyl imidazole group, have been identified as essential for antibacterial potency.[5]
 - Activity against Gram-negative bacteria like *E. coli* and *P. aeruginosa* is often limited. This is not due to a lack of target engagement but because the benzothiazole scaffold can be a

substrate for bacterial efflux pumps, which actively remove the compound from the cell, preventing it from reaching its intracellular target.[\[5\]](#)

Antifungal Properties

Several 2-amino-5-chlorobenzothiazole derivatives have been synthesized and evaluated for their antifungal activity against pathogens like *Candida albicans* and *Aspergillus niger*.[\[9\]](#)[\[10\]](#) Certain novel derivatives incorporating heterocyclic rings like 1,3,4-oxadiazole or thiazolidinone have shown measurable activity, in some cases comparable to the standard drug fluconazole. [\[9\]](#)[\[10\]](#)

Table 1: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound Class	Target Organism	Activity (MIC)	Reference
N,N-disubstituted 2-aminobenzothiazole	<i>S. aureus</i>	2.9 μ M	[5]
2-aminobenzothiazole-based DNA gyrase B inhibitor	<i>E. coli</i>	4-16 μ g/mL	[8]
2-aminobenzothiazole-based DNA gyrase B inhibitor	Gram-positive ESKAPE pathogens	< 0.03 μ g/mL	[8]
2-amino-5-chlorobenzothiazole-thiazolidinone	<i>Candida albicans</i>	Good measurable activity	[9]
2-amino-5-chlorobenzothiazole-oxadiazole	<i>Aspergillus niger</i>	Good measurable activity	[9]

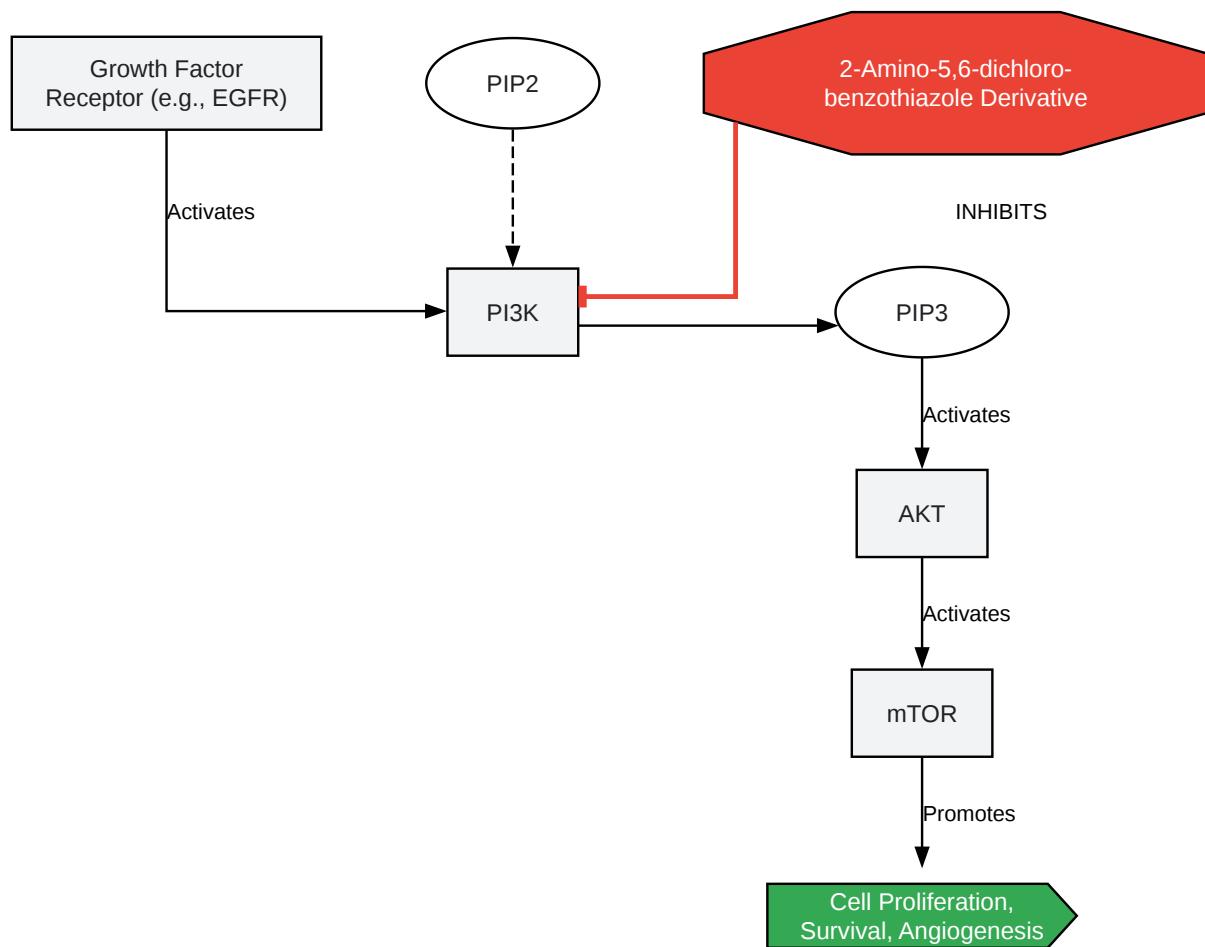
Anticancer Activity: Targeting Key Oncogenic Pathways

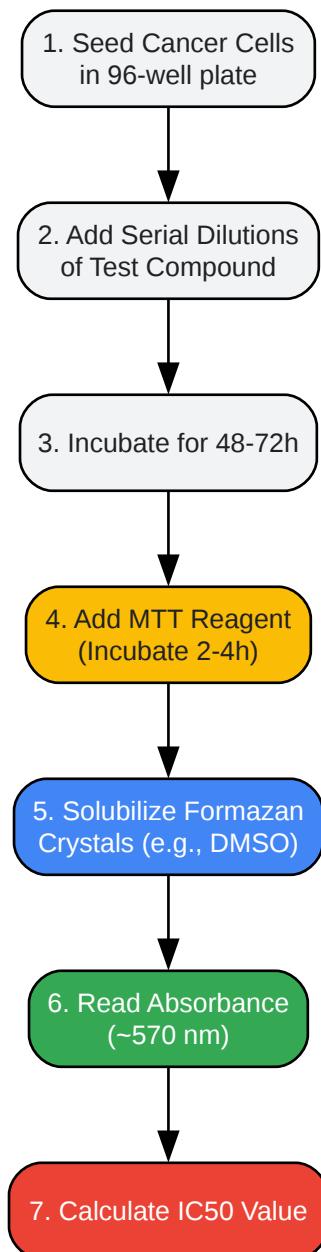
The most extensively studied biological activity of 2-aminobenzothiazole derivatives is their potent and often selective anticancer effect.^[1] These compounds have demonstrated cytotoxicity against a broad panel of human cancer cell lines, including lung, breast, colon, and liver cancer cells.^{[1][2]}

Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary anticancer mechanism involves the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.^{[1][2]}

- PI3K/AKT/mTOR Pathway: Many 2-aminobenzothiazole derivatives function as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently hyperactivated in cancer. By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to the suppression of cell growth and induction of apoptosis.^[2]
- Tyrosine Kinase Inhibition: These derivatives can effectively target receptor tyrosine kinases (RTKs) that drive oncogenesis. Key targets include:
 - VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.^[1]
 - EGFR: Epidermal Growth Factor Receptor is another common target, and its inhibition halts proliferation signals in various cancers.^{[1][2]}
 - CSF1R: Colony-Stimulating Factor 1 Receptor inhibition can modulate the tumor microenvironment by targeting tumor-associated macrophages.^[1]
- Other Kinases: The scaffold has also been used to develop inhibitors for other crucial kinases like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and RAF.^[1]





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